7-Benzamidoheptanoic acid

Description

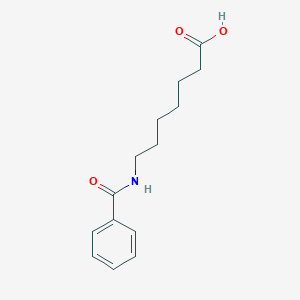

7-Benzamidoheptanoic acid (IUPAC: 7-(benzoylamino)heptanoic acid) is a mid-chain fatty acid derivative featuring a benzamido group (-NH-C6H5CO) at the 7th carbon of a heptanoic acid backbone.

Properties

IUPAC Name |

7-benzamidoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(17)10-6-1-2-7-11-15-14(18)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCXFMZMNBCOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzamidoheptanoic acid typically involves the reaction of heptanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl chloride, which then reacts with heptanoic acid to form the desired product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts and solvents, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Benzamidoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzamido group to an amine group.

Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Benzamidoheptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Benzamidoheptanoic acid involves its interaction with specific molecular targets and pathways. The benzamido group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Functional Group Analysis

The following compounds share structural similarities with 7-benzamidoheptanoic acid, differing primarily in substituents or chain modifications:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Benzamidoheptanoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis of this compound typically involves coupling heptanoic acid derivatives with benzamide groups via peptide-like bond formation. Key steps include carboxyl activation (e.g., using carbodiimides like EDC or DCC) and pH-controlled nucleophilic substitution. Yield optimization depends on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of reactants, and reaction time/temperature gradients. Characterization of intermediates via thin-layer chromatography (TLC) or LC-MS is critical to monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzamide moiety and aliphatic chain structure. Infrared (IR) spectroscopy identifies characteristic amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using reverse-phase C18 columns and acetonitrile/water gradients. Data interpretation requires comparison to authentic standards and spectral databases (e.g., NIST Chemistry WebBook for reference spectra) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell line selection, dosage regimes). To address this:

- Perform meta-analyses to identify trends across studies, prioritizing peer-reviewed data with robust statistical power .

- Conduct controlled replication studies using standardized protocols (e.g., identical solvent vehicles, incubation times).

- Apply multivariate regression to isolate confounding variables (e.g., impurity profiles, stereochemical differences). Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) can clarify mechanistic discrepancies .

Q. What considerations are critical when designing in vivo studies to assess the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Use physiologically relevant concentrations based on in vitro IC₅₀ values, adjusted for bioavailability.

- Sampling : Timed blood/tissue collections must account for compound half-life (e.g., LC-MS/MS quantification at 0, 1, 3, 6, 24 hr post-administration).

- Controls : Include vehicle-only and metabolite control groups.

- Ethics : Adhere to institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). Data should be analyzed using non-compartmental pharmacokinetic models (e.g., WinNonlin®) to calculate AUC, Cmax, and t½ .

Q. How should researchers validate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation products.

- Solution Stability : Assess pH-dependent hydrolysis (pH 1–10 buffers) via NMR or UV kinetics. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., -20°C). Data should be reported with error margins (±SEM) and statistical significance (p < 0.05) .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Documentation : Provide detailed synthetic protocols (e.g., molar ratios, catalyst loads) in Supplementary Information, following journal guidelines like the Beilstein Journal of Organic Chemistry .

- Batch Records : Log raw material sources (e.g., Sigma-Aldrich vs. TCI), lot numbers, and purification methods (e.g., recrystallization solvents).

- Data Sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and share raw datasets via platforms like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Re-evaluate computational parameters (e.g., DFT functional selection, solvation models). Compare results across multiple software (Gaussian vs. ORCA).

- Validate docking studies (e.g., AutoDock Vina) with mutagenesis data or competitive binding assays.

- Report force field limitations and empirical corrections transparently in methodology sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.